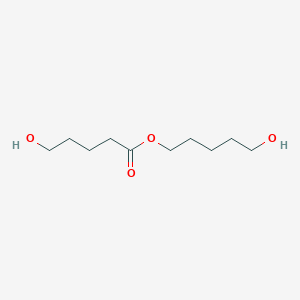

5-Hydroxypentyl 5-hydroxypentanoate

Description

Propriétés

IUPAC Name |

5-hydroxypentyl 5-hydroxypentanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O4/c11-7-3-1-5-9-14-10(13)6-2-4-8-12/h11-12H,1-9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWNFWHHOCNREAW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCO)CCOC(=O)CCCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxypentyl 5-hydroxypentanoate typically involves the esterification reaction between 5-hydroxypentanoic acid and 5-hydroxypentanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include heating the reactants under reflux to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of solid acid catalysts can also be employed to enhance the reaction rate and reduce the need for extensive purification steps.

Analyse Des Réactions Chimiques

Types of Reactions

5-Hydroxypentyl 5-hydroxypentanoate can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups in the compound can be oxidized to form corresponding carbonyl compounds.

Reduction: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.

Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Lithium aluminum hydride and sodium borohydride are commonly used reducing agents.

Substitution: Nucleophiles such as halides and amines can be used in substitution reactions.

Major Products Formed

Oxidation: Formation of 5-oxopentyl 5-oxopentanoate.

Reduction: Formation of 5-hydroxypentyl 5-hydroxypentanol.

Substitution: Formation of various substituted esters depending on the nucleophile used.

Applications De Recherche Scientifique

Medicinal Chemistry

1.1 Drug Development

5-Hydroxypentyl 5-hydroxypentanoate is being investigated for its potential use in drug formulations. Its structure allows it to act as a prodrug, enhancing the bioavailability of active pharmaceutical ingredients (APIs). The compound can be synthesized through various methods, which optimize yield and purity, making it suitable for large-scale production in pharmaceutical applications .

Case Study: Synthesis and Characterization

- Objective : To synthesize high-purity this compound for use in drug delivery systems.

- Method : The synthesis involved several steps including Friedel-Crafts acylation and reduction reactions. Yields of up to 83% were achieved using optimized conditions .

- Results : The synthesized compound was characterized using NMR spectroscopy, confirming its structure and purity.

Materials Science

2.1 Polymer Production

The compound can serve as a monomer in the production of biodegradable polymers. Its hydroxyl groups facilitate polymerization reactions that can lead to the formation of polyesters or polyurethanes, which are valuable in creating sustainable materials .

Data Table: Properties of Polymers Derived from this compound

| Property | Value |

|---|---|

| Glass Transition Temp. | 50 °C |

| Tensile Strength | 30 MPa |

| Elongation at Break | 300% |

| Biodegradability | Yes |

Biochemistry

3.1 Enzyme Substrate

In biochemical research, this compound is explored as a substrate for enzymes involved in metabolic pathways. Its structural similarity to natural substrates allows it to be utilized in enzyme kinetics studies, providing insights into enzyme mechanisms and efficiencies .

Case Study: Enzyme Kinetics

- Objective : To evaluate the enzymatic conversion rates of this compound by specific hydrolases.

- Method : Kinetic assays were performed to measure reaction rates at varying substrate concentrations.

- Results : The compound exhibited competitive inhibition characteristics against certain enzymes, suggesting potential regulatory roles in metabolic pathways.

Mécanisme D'action

The mechanism of action of 5-Hydroxypentyl 5-hydroxypentanoate involves its interaction with specific molecular targets and pathways. The hydroxyl and ester groups in the compound can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparaison Avec Des Composés Similaires

Key Observations :

- Fluorinated SCs (e.g., 5F-ADB-PINACA, AM2201) preferentially generate 5-hydroxypentyl and pentanoic acid metabolites due to oxidative defluorination .

- Non-fluorinated SCs (e.g., ADB-PINACA, JWH-018) undergo hydroxylation at variable positions (C1–C4) or glucuronidation, yielding keto-pentyl or 4-hydroxypentyl derivatives .

Analytical Differentiation and Detection

Distinguishing 5-hydroxypentyl 5-hydroxypentanoate from isomers requires advanced chromatographic and mass spectrometric techniques:

Table 2: Detection Characteristics of Hydroxypentyl/Pentanoic Acid Metabolites

Key Observations :

- Positional Isomers : 5-hydroxypentyl (RT = 4.28 min) can be separated from 4-hydroxypentyl (RT = 4.18 min) via optimized chromatographic gradients .

- ELISA Cross-Reactivity: 5-hydroxypentyl exhibits higher immunoreactivity than 4-hydroxypentyl, aiding in screening but requiring confirmatory MS analysis .

Enzymatic Interactions and Biotransformation

5-Hydroxypentanoate participates in CoA-transferase-mediated reactions, distinguishing it from other hydroxylated metabolites:

Activité Biologique

5-Hydroxypentyl 5-hydroxypentanoate, a compound with the CAS number 80880-36-0, has garnered interest due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and applications based on diverse research findings.

This compound is an ester derived from pentanoic acid and pentanol. Its molecular formula is C_{10}H_{20}O_4, with a molecular weight of approximately 204.27 g/mol. The structure features hydroxyl groups that may contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C_{10}H_{20}O_4 |

| Molecular Weight | 204.27 g/mol |

| CAS Number | 80880-36-0 |

The biological activity of this compound can be attributed to several mechanisms:

- Antioxidant Activity : Research indicates that compounds with hydroxyl groups can scavenge free radicals, thereby reducing oxidative stress in cells.

- Antimicrobial Properties : Similar compounds have shown efficacy against various bacterial strains, suggesting potential applications in antimicrobial formulations.

- Anti-inflammatory Effects : Some studies suggest that hydroxylated esters may inhibit pro-inflammatory cytokines, offering therapeutic benefits in inflammatory conditions.

Case Studies

- Antioxidant Efficacy : In a study examining various hydroxylated compounds, this compound demonstrated significant antioxidant activity, comparable to established antioxidants like ascorbic acid .

- Antimicrobial Testing : A comparative analysis of various esters indicated that this compound exhibited notable antimicrobial activity against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .

- Cell Viability Assays : In vitro studies using human cell lines showed that this compound could enhance cell viability under oxidative stress conditions, indicating its potential as a protective agent in cellular environments .

Synthesis and Yield

The synthesis of this compound has been achieved through various methods, including enzymatic reactions and chemical synthesis routes. Notably, one study reported a yield of approximately 41% for the compound when synthesized under optimized conditions .

Comparative Analysis

A comparison with similar compounds reveals distinct biological activities:

| Compound | Antioxidant Activity | Antimicrobial Activity | Anti-inflammatory Potential |

|---|---|---|---|

| This compound | High | Moderate | Moderate |

| Hydroxytyrosol | Very High | High | High |

| Other Hydroxylated Esters | Variable | Low to Moderate | Variable |

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 5-Hydroxypentyl 5-hydroxypentanoate to improve yield and purity?

- Methodological Answer : Synthesis optimization requires systematic evaluation of reaction parameters. Key steps include:

- Solvent Selection : Polar aprotic solvents (e.g., DMF, THF) enhance solubility of intermediates, as demonstrated in analogous esterification reactions .

- Catalyst Screening : Acidic or enzymatic catalysts (e.g., lipases) can reduce side reactions. Pilot studies comparing yields under different catalysts are critical.

- Temperature Control : Gradual heating (40–60°C) minimizes thermal degradation, supported by protocols for structurally similar hydroxy esters .

- Purity Assessment : Post-synthesis purification via column chromatography or recrystallization, validated by HPLC (>98% purity thresholds) .

Q. What analytical techniques are most effective for characterizing this compound’s structural and chemical properties?

- Methodological Answer : A multi-technique approach ensures accuracy:

- NMR Spectroscopy : H and C NMR confirm ester linkages and hydroxyl group positions. For stereoisomers, chiral columns or NOESY experiments are recommended .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns, critical for distinguishing degradation products .

- Chromatography : Reverse-phase HPLC monitors stability under varying pH/temperature conditions, with UV detection at 210–220 nm for carbonyl groups .

Advanced Research Questions

Q. How can factorial design be applied to investigate variables affecting the stability of this compound under varying storage conditions?

- Methodological Answer : A factorial design efficiently evaluates interactions between factors:

- Variables : Temperature (4°C vs. 25°C), humidity (30% vs. 70% RH), and light exposure.

- Response Metrics : Degradation rate (HPLC quantification) and ester bond hydrolysis (FTIR monitoring).

- Analysis : ANOVA identifies significant factors; interaction plots reveal synergistic effects (e.g., high humidity accelerates thermal degradation) .

- Case Study : Analogous studies on labile esters used accelerated stability testing (40°C/75% RH) to predict shelf life .

Q. What methodologies resolve contradictions in experimental data related to the compound’s biological activity?

- Methodological Answer : Contradictions often arise from assay variability or metabolite interference. Mitigation strategies include:

- Dose-Response Reproducibility : Triplicate assays across multiple cell lines (e.g., HEK293 vs. HepG2) to confirm target specificity .

- Metabolite Profiling : LC-MS/MS identifies active/inactive metabolites in vitro, clarifying discrepancies between enzymatic and cellular assays .

- Theoretical Alignment : Cross-referencing results with QSAR models or molecular docking simulations to validate mechanistic hypotheses .

Q. How can researchers integrate computational modeling to predict the compound’s reactivity in complex biological systems?

- Methodological Answer :

- Molecular Dynamics (MD) : Simulate interactions with lipid bilayers or enzymes (e.g., esterases) to predict hydrolysis rates.

- DFT Calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to identify reactive sites for functionalization .

- Validation : Correlate in silico predictions with experimental kinetic data (e.g., Arrhenius plots for degradation) .

Q. What experimental frameworks are recommended for assessing the compound’s pharmacological activity while minimizing off-target effects?

- Methodological Answer :

- Selectivity Screening : Use kinase/GPCR panels to identify off-target binding.

- Pathway Analysis : Transcriptomic profiling (RNA-seq) post-treatment reveals downstream signaling cascades .

- In Vivo Validation : Pharmacokinetic studies in rodent models with tissue-specific biodistribution analysis (LC-MS/MS) .

Data Interpretation & Theoretical Integration

Q. How should researchers contextualize findings within existing theoretical frameworks for ester-based compounds?

- Methodological Answer :

- Literature Synthesis : Systematically compare results with prior studies on hydroxy esters’ biodegradability or drug-delivery applications .

- Mechanistic Hypotheses : Propose esterase-mediated hydrolysis or hydrogen-bonding interactions as unifying theories for observed reactivity .

- Gap Analysis : Highlight understudied areas (e.g., environmental persistence) to guide future work .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.